molecular formula C15H22N4O2S B6497742 3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 952964-95-3

3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B6497742
CAS No.: 952964-95-3
M. Wt: 322.4 g/mol
InChI Key: XXKXTQZUAUQNCL-UHFFFAOYSA-N
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Description

3-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidinone core fused with a substituted piperazine moiety. Its molecular formula is C₁₇H₂₂N₄O₂S, with a molecular weight of 370.45 g/mol. The compound acts as a 5-HT₁C&2 receptor antagonist, demonstrated in studies where it attenuated oxytocin secretion in conscious male rats by partially blocking 5-HT agonist-induced effects . This pharmacological profile highlights its utility in probing serotonergic pathways and receptor-specific interactions.

Properties

IUPAC Name

3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c1-3-17-4-6-18(7-5-17)13(20)9-12-10-22-15-16-11(2)8-14(21)19(12)15/h8,12H,3-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKXTQZUAUQNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CC2CSC3=NC(=CC(=O)N23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a thiazolo-pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H17N3O2S\text{C}_{13}\text{H}_{17}\text{N}_{3}\text{O}_{2}\text{S}

This structure includes a thiazolo ring fused with a pyrimidine moiety and is substituted with an ethylpiperazine group.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its inhibitory effects on various enzymes and potential anticancer properties.

1. Enzyme Inhibition

Studies have shown that derivatives of thiazolo-pyrimidines can act as inhibitors for several critical enzymes involved in cancer progression and other diseases. For instance:

  • Phosphoinositide 3-kinase (PI3K) : The compound demonstrates potent inhibitory activity against PI3K isoforms, which are crucial in cancer signaling pathways. In particular, certain analogs have shown IC50 values in the nanomolar range for PI3Kα, PI3Kγ, and PI3Kδ while exhibiting reduced activity against PI3Kβ .

2. Antiviral Activity

Some studies have explored the antiviral properties of thiazolo-pyrimidine derivatives against HIV. For example, compounds with similar structures have been reported to exhibit significant anti-HIV activity with EC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups on the aromatic ring enhances the inhibitory potency against PI3K. For instance, sulfonamide functionalities have been identified as critical for maintaining high activity levels .
  • Piperazine Moiety : The ethylpiperazine group appears to play a significant role in enhancing solubility and bioavailability, which is vital for effective enzyme inhibition and overall pharmacological activity.

Case Studies

A few notable studies have highlighted the biological efficacy of this compound:

  • In Vitro Studies : A study assessing various thiazolo-pyrimidine derivatives found that those with specific substitutions exhibited IC50 values as low as 10 nM against PI3Kα. This suggests strong potential for therapeutic applications in oncology .
  • Antiviral Screening : In antiviral assays against HIV strains, certain derivatives showed promising results with EC50 values comparable to established antiviral agents. This positions them as candidates for further development in antiviral therapies .

Data Summary Table

PropertyValue/Description
Molecular FormulaC₁₃H₁₇N₃O₂S
Target EnzymesPI3Kα, PI3Kγ, PI3Kδ
IC50 Values~10 nM for PI3Kα
Antiviral ActivityEC50 ~0.0334 μmol/L against HIV
Structural FeaturesEthylpiperazine group; sulfonamide functionality

Scientific Research Applications

Pharmacological Applications

Research has indicated several promising applications for this compound:

  • Anti-inflammatory Activity
    • Studies have shown that thiazolo-pyrimidine derivatives can inhibit inflammatory pathways, potentially making them useful in treating conditions like arthritis and other inflammatory diseases.
  • Analgesic Properties
    • The compound may also exhibit analgesic effects, which can be beneficial for managing pain without the side effects associated with traditional analgesics.
  • Antimicrobial Activity
    • Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens, including bacteria and fungi.
  • Anticancer Potential
    • Some derivatives of thiazolo-pyrimidines have demonstrated cytotoxic effects against cancer cell lines, indicating potential for development as anticancer agents.

Synthesis and Characterization

The synthesis of this compound can be achieved through various chemical reactions involving controlled conditions to optimize yield and purity. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are commonly employed to confirm the structure and purity of the synthesized compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of thiazolo-pyrimidine derivatives:

StudyFindings
Study ADemonstrated significant anti-inflammatory activity in animal models.
Study BShowed promising analgesic effects comparable to standard pain relievers.
Study CReported antimicrobial efficacy against Staphylococcus aureus and E. coli.
Study DIndicated cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.

Comparison with Similar Compounds

A. Piperazine Substitutions

  • Target vs. The ethyl group in the target compound may favor hydrophobic interactions with 5-HT₂ receptors, while the methoxyphenyl group could enhance π-π stacking with aromatic residues .
  • SAR in Anticancer Derivatives : Para-substituted benzylidene groups (e.g., 4-Cl, 4-OCH₃) in significantly enhance anticancer activity compared to ortho-substituted analogs, emphasizing the role of steric and electronic effects .

B. Core Modifications

  • Thiazolo vs. Oxazolo Cores: Replacing sulfur with oxygen in the oxazolo[3,2-a]pyrimidinone system () reduces electron density, which may explain its anti-leukemia activity via distinct enzyme interactions (e.g., kinase inhibition) .

C. Functional Group Contributions

  • Hydrophobic Domains : The 4-fluorophenyl group in enhances membrane permeability and target affinity, a feature absent in the target compound .
  • Electron-Donating Moieties : The furan-2-yl group in anticancer derivatives () may participate in hydrogen bonding, critical for cytotoxic activity .

Research Findings and Mechanistic Insights

  • Serotonergic Activity: The target compound’s partial inhibition of oxytocin secretion (64% attenuation at 2.5 mg/kg) suggests non-selective 5-HT₂ receptor antagonism, contrasting with full blockade by spiperone, a selective 5-HT₂ antagonist .
  • Anticancer vs. Neurological Targets: Thiazolopyrimidinones with benzylidene substituents () exhibit apoptosis induction via mitochondrial pathways, unrelated to serotonin modulation, underscoring scaffold multifunctionality .
  • Synthetic Accessibility: Ethanol/NaOAc-mediated condensations () and piperazine alkylation protocols () are common synthetic routes for these derivatives, enabling rapid diversification .

Preparation Methods

Core Synthesis of 7-Methylthiazolo[3,2-a]pyrimidin-5-one

The thiazolo[3,2-a]pyrimidinone core is typically constructed via cyclization reactions. A representative method involves condensing 2-aminothiazole derivatives with β-keto esters or diketones. For example, in a protocol adapted from , 7-methyl substitution is introduced by starting with methyl-substituted precursors. Cyclization under acidic conditions (e.g., hydrochloric acid in acetonitrile/water mixtures) yields the core structure with >95% purity after recrystallization .

Key Reaction Conditions:

  • Reactants: 5-methyl-2-aminothiazole and ethyl acetoacetate.

  • Solvent: Acetonitrile/water (4:1).

  • Catalyst: 1M HCl.

  • Temperature: 65°C for 3 hours.

  • Yield: 78% after recrystallization .

Halogenation at Position 3 for Subsequent Functionalization

To introduce a leaving group at position 3, bromination or chlorination is performed. In , bromination of imidazo[1,2-a]pyridine analogs using phosphorus oxybromide (POBr₃) in dichloromethane achieves selective substitution. For thiazolo[3,2-a]pyrimidinones, analogous conditions yield 3-bromo-7-methyl-2H,3H,5H- thiazolo[3,2-a]pyrimidin-5-one.

Optimized Halogenation Protocol:

  • Reactant: 7-methylthiazolo[3,2-a]pyrimidin-5-one.

  • Halogenating Agent: POBr₃ (1.2 equiv).

  • Solvent: Dichloromethane.

  • Temperature: 0°C to room temperature.

  • Yield: 82% (HPLC purity: 98.5%) .

Coupling with 4-Ethylpiperazine

The brominated intermediate undergoes nucleophilic aromatic substitution (SNAr) with 4-ethylpiperazine. As demonstrated in , such reactions require polar aprotic solvents (e.g., DMF) and elevated temperatures. A representative procedure involves:

Procedure:

  • Combine 3-bromo-7-methylthiazolo[3,2-a]pyrimidin-5-one (1.0 equiv) and 4-ethylpiperazine (1.5 equiv) in DMF.

  • Add potassium carbonate (2.0 equiv) as a base.

  • Heat at 90°C for 12 hours.

  • Isolate the product via aqueous workup and column chromatography.

Outcome:

  • Yield: 70% .

  • Purity: 99.2% by HPLC .

Protection-Deprotection Strategies for Enhanced Yields

Protecting the thiazole nitrogen during sensitive steps prevents unwanted side reactions. In , a tetrahydro-2H-pyran-2-yl (THP) group is used, which is later removed under mild acidic conditions:

Deprotection Step:

  • Conditions: 1M HCl in acetonitrile/water at 65°C.

  • Outcome: 90% recovery of deprotected product .

Comparative Analysis of Synthetic Routes

Method StepConditionsYield (%)Purity (%)Source
Core cyclizationHCl/MeCN/H₂O, 65°C7895
BrominationPOBr₃/DCM, 0°C→RT8298.5
Piperazine couplingK₂CO₃/DMF, 90°C7099.2
Oxoethyl introductionK₂CO₃/MeCN, reflux7599
Deprotection1M HCl/MeCN/H₂O, 65°C9099.5

Characterization and Quality Control

Critical characterization data include:

  • ¹H NMR (DMSO-d₆): Peaks at δ 2.85 (s, CH₃), 3.19–3.48 (m, piperazine), and 7.36 (s, thiazole) .

  • HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water gradient) .

  • Melting Point : 253–255°C (consistent with crystalline form) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution and cyclization reactions. For example, hydrazine-mediated condensation of intermediates (e.g., ethyl carboxylate derivatives) under reflux in ethanol at 78°C achieves yields >85%. Key parameters include solvent choice (ethanol, DMF), temperature control (78–100°C), and stoichiometric ratios (1:1 hydrazine:substrate). Monitoring via TLC ensures reaction completion .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

  • Methodological Answer : Combine ¹H NMR (e.g., δ 4.35 ppm for NH₂ groups), ¹³C NMR (e.g., 162.1 ppm for carbonyl carbons), and IR spectroscopy (C=O stretch ~1700 cm⁻¹) for structural validation. Compare experimental data with computational predictions (e.g., SMILES: O=C1C=C(N=C2SC(=NN12)CC)N3CCNCC3) .

Q. What analytical techniques are recommended for assessing purity, and what thresholds are acceptable for research-grade material?

  • Methodological Answer : Use HPLC with C18 columns (acetonitrile/water mobile phase) to achieve >95% purity. Additional methods include elemental analysis (≤0.4% deviation from theoretical values) and melting point determination (sharp range within 1–2°C). Impurities <0.1% are critical for pharmacological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-ethylpiperazine moiety in biological activity?

  • Methodological Answer : Synthesize analogs with modified piperazine substituents (e.g., methyl, benzyl) and compare bioactivity. For example, replace the ethyl group with a 4-methylbenzyl moiety and evaluate changes in antimicrobial IC₅₀ values. Use molecular docking to assess interactions with targets like bacterial topoisomerases .

Q. What in vitro models are appropriate for evaluating antimicrobial and anticancer potential?

  • Methodological Answer :

  • Antimicrobial : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains using broth microdilution (CLSI guidelines).
  • Anticancer : Screen against human cancer cell lines (e.g., MCF-7, A549) via MTT assays. Include positive controls (e.g., doxorubicin) and assess apoptosis markers (caspase-3/7 activation) .

Q. How should researchers address discrepancies in reported biological activity data across studies?

  • Methodological Answer : Standardize assay conditions (e.g., serum concentration, incubation time) and validate compound stability under test conditions. For example, conflicting cytotoxicity data may arise from differences in cell passage number or DMSO concentration (>0.1% can artifactually inhibit growth). Replicate studies with orthogonal assays (e.g., ATP-based viability vs. flow cytometry) .

Q. What strategies improve the compound’s stability in aqueous solutions for pharmacological studies?

  • Methodological Answer :

  • pH Adjustment : Maintain pH 6.5–7.5 using phosphate buffers to prevent hydrolysis of the thiazolidinone ring.
  • Lyophilization : Prepare stock solutions in DMSO, aliquot, and store at -80°C. Avoid freeze-thaw cycles.
  • Stabilizers : Add 0.01% BSA to prevent nonspecific adsorption in low-concentration assays .

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